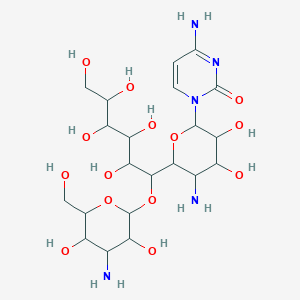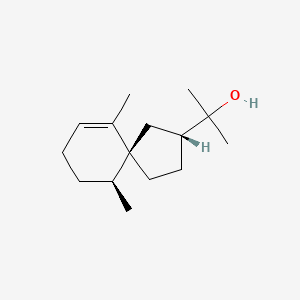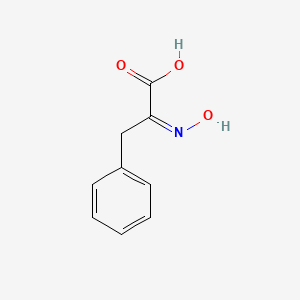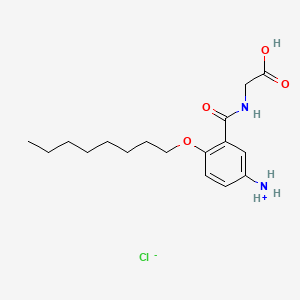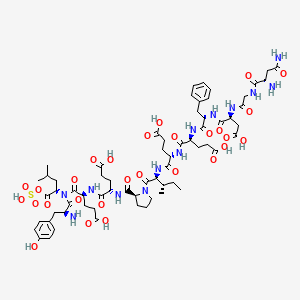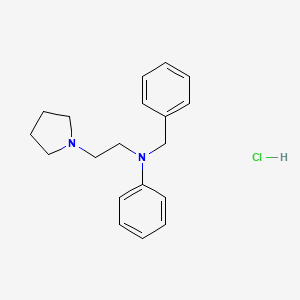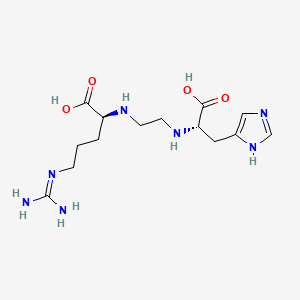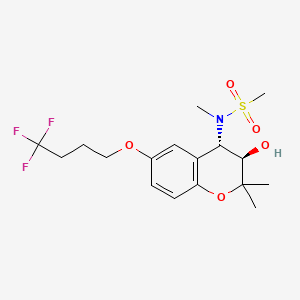
HMR 1556
概要
説明
科学的研究の応用
HMR-1556 is widely used in scientific research due to its selective inhibition of the IKs current. Some of its applications include:
Cardiac Research: It is used to study the role of potassium currents in cardiac repolarization and arrhythmias.
Pharmacology: The compound is employed to investigate the effects of potassium channel blockers on various physiological processes.
Drug Development: HMR-1556 serves as a lead compound for developing new antiarrhythmic drugs
作用機序
HMR-1556 exerts its effects by selectively blocking the IKs current, which is mediated by the KCNQ1-KCNE1 potassium channel complex. This inhibition prolongs the repolarization phase of the cardiac action potential, thereby reducing the likelihood of arrhythmias. The compound does not significantly affect other potassium currents, such as IKr, IK1, or L-type calcium currents, making it a highly selective inhibitor .
生化学分析
Biochemical Properties
HMR 1556 interacts with the KvLQT1/minK potassium channels, blocking them effectively . It does not inhibit other potassium currents in human atrium: I to, I Kur and the classical inward rectifier potassium current I K1 were not significantly affected up to concentrations that completely blocked I Ks .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In atrial myocytes, it produces a concentration-dependent and reversible block of I Ks . In cellular models of persistent atrial fibrillation, this compound has been shown to restore sinus rhythm and prevent heart failure .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the KvLQT1/minK potassium channels . It blocks these channels, thereby affecting the potassium currents in the cells . This blockage is selective and does not affect other potassium currents .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to produce a concentration-dependent and reversible block of I Ks . The blockage is potent and selective, and the effects are observed even at high heart rates .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In conscious dogs, administration of this compound caused substantial dose-dependent QT prolongations . In a model of persistent atrial fibrillation, all animals receiving this compound converted to sinus rhythm, whereas placebo pigs remained in atrial fibrillation .
Metabolic Pathways
Its primary mechanism of action involves the blockage of the KvLQT1/minK potassium channels , which play a crucial role in the repolarization of the cardiac action potential and the regulation of heart rhythm.
Transport and Distribution
Given its potent and selective blockage of the KvLQT1/minK potassium channels, it is likely that it interacts with these channels in various cell types and tissues .
Subcellular Localization
Given its interaction with the KvLQT1/minK potassium channels, it is likely that it is localized in the regions of the cell where these channels are present .
準備方法
The synthesis of HMR-1556 involves several steps, starting with the preparation of the chromanol core structure. The synthetic route typically includes the following steps:
Formation of the Chromanol Core: The chromanol core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Functional Groups: The hydroxyl, trifluorobutoxy, and methanesulfonamide groups are introduced through specific reactions, including nucleophilic substitution and sulfonation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level.
化学反応の分析
HMR-1556 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the chromanol core or other functional groups.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
類似化合物との比較
HMR-1556 is unique in its high selectivity for the IKs current. Similar compounds include:
Chromanol 293B: Another IKs blocker, but less potent compared to HMR-1556.
E4031: A selective IKr blocker, which is less specific than HMR-1556.
NS5806: A modulator of transient outward potassium currents, differing in its target specificity
HMR-1556 stands out due to its potent and selective inhibition of the IKs current, making it a valuable tool in cardiac research and drug development.
特性
IUPAC Name |
N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZRLJWUQFIZRH-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105017 | |
| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223749-46-0 | |
| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223749-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HMR 1556 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HMR-1556 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



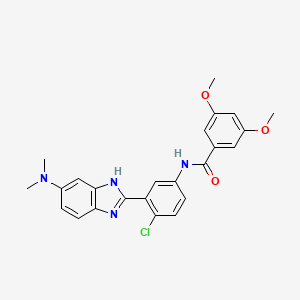
![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)
![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)
